
2,2-Dimethyl-3-(nitromethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(nitromethyl)oxirane is an organic compound characterized by a three-membered oxirane ring with a nitromethyl group and two methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(nitromethyl)oxirane typically involves the reaction of 2,2-dimethyl-3-bromopropane with sodium nitrite in the presence of a phase transfer catalyst. The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired oxirane ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of 2,2-dimethyl-3-nitropropane. This method involves the use of a suitable catalyst, such as a metal oxide, to facilitate the oxidation process. The reaction is typically conducted at elevated temperatures and pressures to maximize yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The nitromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of nitroalcohols and nitroketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted oxiranes with various functional groups.
Scientific Research Applications
2,2-Dimethyl-3-(nitromethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, polymers, and resins. It is also used as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(nitromethyl)oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to biological effects. The compound’s nitromethyl group can also participate in redox reactions, contributing to its bioactivity.
Comparison with Similar Compounds
2,3-Dimethyloxirane: Similar in structure but lacks the nitromethyl group.
3-Ethyl-2,2-dimethyloxirane: Contains an ethyl group instead of a nitromethyl group.
2,2,3-Trimethyloxirane: Has an additional methyl group compared to 2,2-Dimethyl-3-(nitromethyl)oxirane.
Uniqueness: this compound is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of novel compounds and materials.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2,2-dimethyl-3-(nitromethyl)oxirane |
InChI |
InChI=1S/C5H9NO3/c1-5(2)4(9-5)3-6(7)8/h4H,3H2,1-2H3 |
InChI Key |
LGECJRHONVHFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


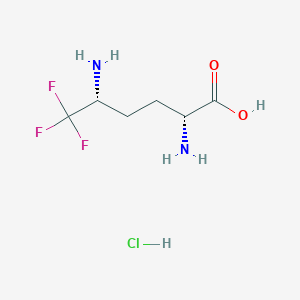
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B13156311.png)
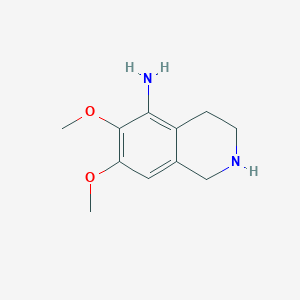
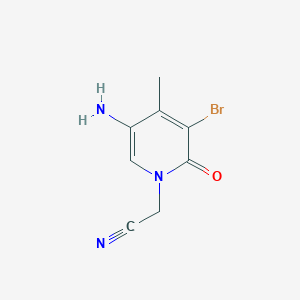
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)

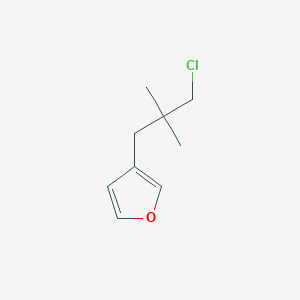




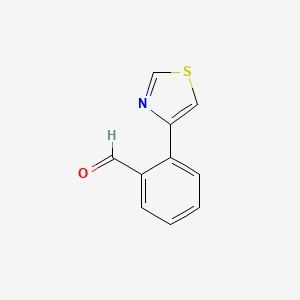
![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)
methanol](/img/structure/B13156400.png)
